molecular formula C6H5N3O4 B1266995 6-Amino-5-nitronicotinic acid CAS No. 89488-06-2

6-Amino-5-nitronicotinic acid

Cat. No.: B1266995
CAS No.: 89488-06-2
M. Wt: 183.12 g/mol
InChI Key: JDDGLUVPISQPKN-UHFFFAOYSA-N
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Description

6-Amino-5-nitronicotinic acid (6-ANNA) is a nitronate derived from nicotinic acid. It is a crystalline solid with a melting point of 186-187 °C and a molecular weight of 151.11 g/mol. 6-ANNA has a variety of applications in organic synthesis, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a substrate for the synthesis of nucleosides and nucleotides, and as a ligand for metal complexes. It has also been used as an inhibitor of enzymes and as an antioxidant.

Scientific Research Applications

Synthesis of Biologically Important Compounds

6-Amino-5-nitronicotinic acid and its derivatives have been utilized in the synthesis of biologically significant compounds. For instance, in the stereoselective synthesis of 4-hydroxy 4-substituted glutamic acids, a common substructure in natural products such as monatin, lycoperdic acid, and dysiherbaine, reactions of nitrone with certain alcohols were investigated. This research highlights the utility of nitrones in developing methodology for synthesizing these natural products (Tamura et al., 2005).

Janovsky Reaction Studies

The Janovsky reaction of nitropyridines, including the preparation of 5-nitronicotinic acid and related compounds, showcases the versatility of nitronicotinic acids in chemical reactions. This study contributed to understanding the synthesis and properties of various nitropyridine derivatives, which are valuable in different chemical and pharmaceutical contexts (Nakadate et al., 1965).

Synthesis of Nitronicotinamides

Research has demonstrated the synthesis of previously unreported nitriles of 5-nitronicotinic acid, leading to the formation of nitronicotinamides. This study has implications for developing novel compounds and exploring their potential applications in various scientific fields (Sagitullina et al., 2010).

Stabilizing Factors in Vanadium Compounds

Investigations into the stabilizing factors for vanadium(IV) in amavadin demonstrated the role of secondary N-hydroxy amino acids, which were prepared using nitrone reduction as a key step. This research provided insights into the complexation and stability of vanadium compounds in certain environments, which is valuable in inorganic chemistry and related applications (Hubregtse et al., 2007).

Anticoccidial Agents Synthesis

In the field of veterinary medicine, the synthesis and evaluation of 5-nitronicotinamide and its analogues for anticoccidial activity represent another application. This research contributed to the development of compounds to combat coccidiosis in poultry, showing the relevance of nitronicotinic acid derivatives in animal health (Morisawa et al., 1977).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

6-amino-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDGLUVPISQPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297412
Record name 6-amino-5-nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-06-2
Record name 89488-06-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of concentrated sulfuric acid (7.5 ml) and concentrated nitric acid (7.5 ml) was added dropwise to a solution of 6-aminonicotinic acid (15 g) in concentrated sulfuric acid (30 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 3 hrs and poured into ice water, and the mixture was stirred for 30 min. The precipitated crystals were collected by filtration and washed with water. The obtained crystals were suspended in concentrated sulfuric acid (60 ml), and the mixture was stirred at 100° C. for 2 hr. The reaction mixture was adjusted with sodium hydroxide to pH 4, and the precipitated crystals were collected by filtration to give the title compound (7.26 g, yield 36%) as pale-as yellow crystals. purity 94%. M+H: 184.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
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solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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Reaction Step Two
Quantity
7.5 mL
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reactant
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

Prepared analogously to example 154a from 6-chloro-5-nitro-nicotinic acid and conc. ammonia (aq).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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